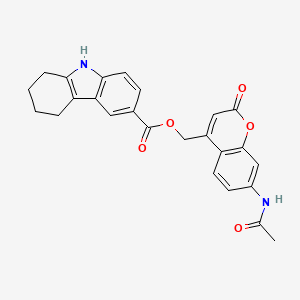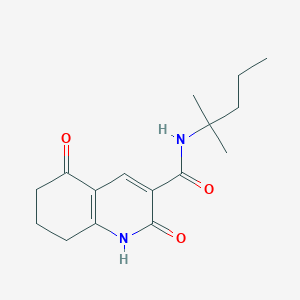![molecular formula C13H14F2N4O3 B7681298 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol, also known as Compound 1, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is a member of the imidazole-based family of compounds, which have been shown to have a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells and inhibit fungal growth, this compound has also been shown to have anti-inflammatory properties. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying these processes in vitro.
One limitation of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, which could limit its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to determine the optimal dosing and administration of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 for the treatment of various types of cancer.
Another area of interest is the development of new antifungal agents based on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies are needed to determine the efficacy of this compound against other fungal species and to optimize its dosing and administration for the treatment of fungal infections.
In addition, further research is needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 and to identify other potential therapeutic targets for this compound. Overall, 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 represents a promising area of research for the development of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 involves the reaction of 2,3-dimethyl-5-nitroimidazole with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with ethylene glycol to yield the final product. This method has been optimized to produce high yields of pure 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the antifungal properties of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies have shown that this compound can inhibit the growth of several fungal species, including Candida albicans, which is a common cause of fungal infections in humans.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3/c1-7-17-13(19(21)22)12(18(7)2)16-6-11(20)8-3-4-9(14)10(15)5-8/h3-5,11,16,20H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXDSPRMDGDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)NCC(C2=CC(=C(C=C2)F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7681218.png)
![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one](/img/structure/B7681235.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)

![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)